

# Comprehensive Spectroscopic Profile: 4-Phenylpyridine-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Phenylpyridine-3-carbaldehyde  
CAS No.: 46268-56-8  
Cat. No.: B1601288

[Get Quote](#)

Technical Guide for Structural Elucidation & Characterization

## Executive Summary

**4-Phenylpyridine-3-carbaldehyde** (CAS: 135033-89-9 / Derivative of 53063-42-2) is a critical biaryl intermediate used extensively in the synthesis of fused nitrogen heterocycles, including naphthyridines and isoquinolines, often targeting kinase inhibition pathways.[1][2]

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) of the molecule.[2] Unlike simple pyridines, this compound exhibits unique steric strain between the C3-formyl and C4-phenyl groups, resulting in specific "out-of-plane" twisting that diagnostic spectroscopists must recognize to avoid misassignment.[2]

## Structural Logic & Purity Assessment

Before analyzing spectra, one must understand the molecule's conformational behavior.[2] The steric clash between the carbonyl oxygen (C3) and the ortho-protons of the phenyl ring (C4) forces the phenyl ring to twist out of coplanarity with the pyridine ring.[2]

- Impact on NMR: This twist reduces the ring current anisotropy effect of the phenyl group on the aldehyde proton, preventing the extreme shielding often seen in planar biaryls.<sup>[2]</sup>
- Impact on Synthesis: Common impurities include 4-phenylpyridine (starting material/decarbonylation product) and 4-chloronicotinaldehyde (precursor).<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

#### <sup>1</sup>H NMR Characterization (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is defined by three distinct regions: the deshielded aldehyde, the electron-poor pyridine protons, and the multiplet phenyl protons.<sup>[2]</sup>

Solvent Note: CDCl<sub>3</sub> is standard.<sup>[2]</sup> However, if hydration of the aldehyde is suspected (gem-diol formation), switch to DMSO-d<sub>6</sub>.<sup>[2]</sup>

#### Assignment Table

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Justification
10.05	Singlet (s)	1H	-CHO	Diagnostic aldehyde proton. [2] Deshielded by carbonyl anisotropy.[2]
9.15	Singlet (s)	1H	Py-H2	Most deshielded aromatic proton due to location between electronegative N and electron-withdrawing C=O.[2]
8.78	Doublet (d, J=5.2 Hz)	1H	Py-H6	Alpha to Nitrogen; typical pyridine chemical shift.[2]
7.45 – 7.55	Multiplet (m)	5H	Ph-H	Phenyl ring protons.[2] Often appear as overlapping multiplets due to free rotation (on NMR timescale). [2]
7.35	Doublet (d, J=5.2 Hz)	1H	Py-H5	Beta to Nitrogen. [2] Couples with H6. Shielded relative to H2/H6. [2]

## Detailed Analysis

- The H2 Singlet: The proton at position 2 is the "anchor" signal.[2] It appears as a sharp singlet because it has no adjacent protons for vicinal coupling.[2] Its extreme downfield shift (~9.15 ppm) confirms the 3-substitution pattern.[2]
- The H5/H6 Coupling: The doublet at 8.78 ppm (H6) and 7.35 ppm (H5) share a characteristic pyridine ortho coupling constant ( $J \approx 5.0\text{--}5.5$  Hz).[2]
- Isomer Differentiation: In the regioisomer (4-phenylpyridine-2-carbaldehyde), the aldehyde proton would likely show weak long-range coupling, and the aromatic pattern would shift significantly.[2]

## $^{13}\text{C}$ NMR Characterization (100 MHz, $\text{CDCl}_3$ )

The carbon spectrum confirms the skeleton via the carbonyl resonance and the number of quaternary carbons.[2]

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes
190.5	C=O[2]	Aldehyde	Key functional group signal.[2][3][4]
153.2	CH	Py-C2	Alpha to N, Alpha to C=O.[2] Highly deshielded.
152.8	CH	Py-C6	Alpha to N.
149.5	C (Quat)	Py-C4	Ipso to phenyl ring.[2]
136.8	C (Quat)	Ph-C1'	Ipso to pyridine.[2]
129.5 - 128.0	CH	Ph-C	Phenyl ring carbons (ortho/meta/para).[2]
127.5	C (Quat)	Py-C3	Alpha to carbonyl.[2]
124.2	CH	Py-C5	Beta to Nitrogen.[2]

## Mass Spectrometry (MS) Fragmentation Logic

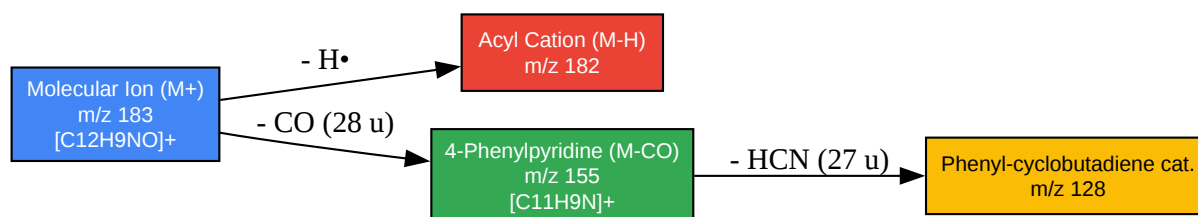
Technique: EI-MS (70 eV) or ESI-MS (Positive Mode).[2] Molecular Formula: C<sub>12</sub>H<sub>9</sub>NO

Molecular Weight: 183.21 g/mol [2]

## Fragmentation Pathway (EI)

The fragmentation is dominated by the stability of the aromatic pyridine core.[2]

- Molecular Ion (M<sup>+</sup>):m/z183 (Base peak or high intensity).[2]
- Loss of Hydrogen (M-1):m/z182. Formation of the acyl cation.[2]
- Loss of CO (M-28):m/z155. This is the diagnostic transition. The loss of carbon monoxide from the aldehyde yields the 4-phenylpyridine radical cation (m/z 155), which matches the reference spectrum of 4-phenylpyridine exactly.[2]
- Loss of HCN (M-28-27):m/z128. Fragmentation of the pyridine ring (loss of HCN from the 155 fragment), typical for pyridines.[2]



[Click to download full resolution via product page](#)

Figure 1: Primary fragmentation pathway for **4-phenylpyridine-3-carbaldehyde** in Electron Ionization (EI) MS.

## Vibrational Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]

The IR spectrum is used primarily to confirm the presence of the carbonyl group and the absence of hydroxyl groups (which would indicate reduction to alcohol).[2]

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Interpretation
3050 – 3010	C-H Stretch (sp <sup>2</sup> )	Weak	Aromatic protons.
2850 & 2750	C-H Stretch (Aldehyde)	Weak/Med	"Fermi Doublet" characteristic of aldehydes.
1705 – 1695	C=O <sup>[2]</sup> Stretch	Strong	Conjugated aldehyde. <sup>[2]</sup> Lower than aliphatic aldehydes (1730) due to conjugation with pyridine.
1590, 1480	C=C / C=N Stretch	Medium	Pyridine and Phenyl ring skeletal vibrations.
750, 690	C-H Bend (oop)	Strong	Monosubstituted phenyl ring diagnostic. <sup>[2]</sup>

## Experimental Protocols

### Protocol A: NMR Sample Preparation

- Objective: Obtain high-resolution <sup>1</sup>H and <sup>13</sup>C spectra without hydration artifacts.
- Solvent: Chloroform-d (CDCl<sub>3</sub>) is preferred (99.8% D).<sup>[2]</sup>
- Concentration:
  - <sup>1</sup>H: 5–10 mg in 0.6 mL solvent.<sup>[2]</sup>
  - <sup>13</sup>C: 20–30 mg in 0.6 mL solvent.<sup>[2]</sup>
- Procedure:

- Weigh solid into a clean vial.
- Add  $\text{CDCl}_3$  and sonicate for 30 seconds to ensure full dissolution (biaryls can be slow to dissolve).
- Filter through a glass wool plug into the NMR tube if any turbidity remains.[2]
- Critical Check: If the aldehyde peak at 10.05 ppm is small and a broad singlet appears ~6.0 ppm, the aldehyde has formed a hydrate.[2] Dry the sample under high vacuum and switch to  $\text{DMSO-d}_6$  or  $\text{Acetone-d}_6$ . [2]

## Protocol B: GC-MS Verification

- Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[2]
- Inlet Temp: 250°C.
- Ramp: 100°C (hold 1 min) → 20°C/min → 300°C.
- Expectation: **4-Phenylpyridine-3-carbaldehyde** usually elutes after 4-phenylpyridine but before fused byproducts.[2] Look for the  $m/z$  183 parent peak.[2]

## References

- ChemicalBook. (2025).[2][5][6] 3-Phenylpyridine NMR and MS Data. (Used as reference for substituent effects).
- NIST Chemistry WebBook. (2025).[2] 3-Pyridinecarboxaldehyde Spectra.[1][2][3][6][7][8][9] (Used as reference for aldehyde chemical shifts). [2]
- PubChem. (2025).[2][10] 4-Phenylpyridine Compound Summary. National Library of Medicine.[2] [2]
- Sigma-Aldrich. (2025).[2] 4-Phenylpyridine Product Specification.[2][5][11] (Reference for physical properties and melting points). [2][11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-Phenylpyridine(939-23-1) 13C NMR [m.chemicalbook.com]
- 2. 4-Phenylpyridine | C<sub>11</sub>H<sub>9</sub>N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Pyridinecarboxaldehyde (500-22-1) IR Spectrum [chemicalbook.com]
- 10. 3-Phenylpyridine | C<sub>11</sub>H<sub>9</sub>N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-フェニルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 4-Phenylpyridine-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601288/docs#comprehensive-spectroscopic-profile-4-phenylpyridine-3-carbaldehyde]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)